Tyrosine-D-alanine-phenylalanine-methione amide acetate)
Description
Tyrosine-D-alanine-phenylalanine-methionine amide acetate is a synthetic tetrapeptide amide derivative with a unique sequence incorporating a D-alanine residue. The peptide sequence (Tyr-D-Ala-Phe-Met) terminates in an amide group and is stabilized by an acetate counterion. Tyrosine contributes a phenolic hydroxyl group, which may participate in receptor interactions or post-translational modifications, while phenylalanine and methionine add hydrophobic and sulfur-containing side chains, respectively. The acetate anion likely improves aqueous solubility, a common feature in peptide pharmaceuticals .
Properties
Molecular Formula |
C28H41N5O8S |
|---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
[4-[(2S)-3-acetylperoxy-2-amino-3-oxopropyl]phenyl] (2R)-2-aminopropanoate;(2S)-2-amino-4-methylsulfanylbutanamide;(2S)-2-amino-3-phenylpropanal |
InChI |
InChI=1S/C14H18N2O6.C9H11NO.C5H12N2OS/c1-8(15)13(18)20-11-5-3-10(4-6-11)7-12(16)14(19)22-21-9(2)17;10-9(7-11)6-8-4-2-1-3-5-8;1-9-3-2-4(6)5(7)8/h3-6,8,12H,7,15-16H2,1-2H3;1-5,7,9H,6,10H2;4H,2-3,6H2,1H3,(H2,7,8)/t8-,12+;9-;4-/m100/s1 |
InChI Key |
WPVANSPHFQSTIN-APVCUKLMSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)OOC(=O)C)N)N.CSCC[C@@H](C(=O)N)N.C1=CC=C(C=C1)C[C@@H](C=O)N |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)CC(C(=O)OOC(=O)C)N)N.CSCCC(C(=O)N)N.C1=CC=C(C=C1)CC(C=O)N |
Origin of Product |
United States |
Preparation Methods
Enzymatic Peptide Bond Formation Using Proteases and Peptidases
One of the most efficient approaches to synthesizing peptides such as Tyrosine-D-alanine-phenylalanine-methione amide acetate is enzymatic catalysis using proteases or peptidases. According to EP0326799A2, peptides can be synthesized by reacting peptide esters or α-amino carboxylic esters protected by an Nα-formyl group with amino components in the presence of serine or thiol proteases such as α-chymotrypsin, trypsin, papain, or carboxypeptidases.
-
- Use of Nα-formyl protected carboxyl components prepared by mixing hydrochlorides of amino acid esters with formic acid and acetic anhydride.
- Reaction pH between 7.0 and 10.5.
- Temperature range: room temperature to 60 °C.
- Aqueous medium with optional organic cosolvents (methanol, ethanol, n-propanol).
- Amino component used in excess (up to 5 times) to drive reaction forward.
- Enzyme immobilization or membrane reactors can be employed for continuous synthesis.
Enzymatic Synthesis of D-Amino Acids and Peptides
D-alanine, a component of the target compound, can be enzymatically synthesized or incorporated using D-amino acid aminotransferases (DAAT) and other enzymes. Advances in enzymatic synthesis of D-amino acids have been reported, including:
- Use of DAAT from Bacillus subtilis to convert α-keto acids and ammonia into D-amino acids with high enantiomeric excess (>80% yield).
- Bi-enzymatic systems converting L-methionine into D-homoalanine, indicating potential for producing D-methionine derivatives enzymatically.
- ω-Transaminases for asymmetric synthesis of D-phenylalanine derivatives with excellent enantioselectivity (>98%) and yields (69–93%).
This enzymatic approach can be adapted to incorporate D-alanine into peptides such as Tyrosine-D-alanine-phenylalanine-methione amide acetate.
Stereospecific Aminolysis Using D-Aminopeptidase
Kato et al. demonstrated stereospecific synthesis of D-amino acid N-alkylamides using D-aminopeptidase in aqueous and organic media. Highlights include:
- Aminolysis of D-alanine methyl ester hydrochloride with amines catalyzed by D-aminopeptidase yielded D-alanine N-alkylamides with >99% enantiomeric excess.
- Immobilized enzyme systems allowed preparative scale synthesis with 45.2% yield after 6 hours at 30°C.
- Enzymatic synthesis avoids racemization and provides high stereochemical purity, critical for D-amino acid containing peptides.
This method is relevant for preparing the D-alanine residue amide linkage in the target compound.
Chemical Synthesis Methods
Protection and Activation Strategies
Chemical synthesis of peptides like Tyrosine-D-alanine-phenylalanine-methione amide acetate typically involves:
- Protection of amino groups (e.g., Nα-formylation, Boc-protection) to prevent side reactions.
- Activation of carboxyl groups as esters or anhydrides to facilitate peptide bond formation.
- Use of coupling reagents such as isobutylchloroformate/triethylamine for amide bond formation.
For example, N-Boc-D-alanine derivatives can be aminolyzed with amines and then deprotected to yield the desired amide.
Methylation and Amide Formation
N-alkyl amino acids including methionine amides can be synthesized via:
- Esterification of amino acids using thionyl chloride in methanol.
- Ammonolysis of methyl esters with dry ammonia gas to form amides.
- N-methylation or other alkylations to produce N-alkyl amino acids quantitatively.
These steps can be combined to synthesize the methionine amide portion of the target compound.
Summary Data Table of Preparation Methods
| Method | Enzymes/Reagents Used | Conditions | Yield / Purity | Notes |
|---|---|---|---|---|
| Enzymatic peptide synthesis | α-Chymotrypsin, trypsin, papain, carboxypeptidases | pH 7–10.5, 20–60°C, aqueous/org. | ~66% yield (Nα-formyl-L-tyrosyl-L-alanine) | Uses Nα-formyl protection, excess amino component |
| D-Amino acid enzymatic synthesis | DAAT, ω-transaminases | pH ~9.5, aqueous, coenzymes | >80% yield, >98% ee | High enantioselectivity, applicable to D-alanine, D-phenylalanine |
| D-aminopeptidase aminolysis | D-aminopeptidase immobilized enzyme | pH ~10, 30°C, water-saturated butylacetate | 45.2% yield, >99% e.e. | Stereospecific synthesis of D-amino acid amides |
| Chemical synthesis (amide formation) | Boc-protection, isobutylchloroformate, NH3 gas | Room temp, organic solvents | Quantitative yields reported | Requires protection/deprotection steps |
| N-methylation of amino acids | Thionyl chloride in methanol, dry NH3 gas | Low temp (-20°C), methanol | Quantitative | Used for N-alkyl amino acid preparation |
Chemical Reactions Analysis
Synthetic Pathways and Functionalization
The compound’s synthesis likely involves sequential coupling of D-alanine, phenylalanine, methionine, and tyrosine residues followed by acetylation. Key insights from related systems include:
-
Palladium-catalyzed C–H activation : Methionine and phenylalanine residues may undergo site-selective acetoxylation or arylation via Pd(II)/Pd(IV) cycles, forming six- or seven-membered palladacycles (e.g., as seen in homophenylalanine derivatives) .
-
Stereochemical preservation : Reactions with aryl iodides under Pd catalysis (e.g., in DCE with Ag₂CO₃) retain amino acid stereochemistry, critical for maintaining the D-alanine configuration .
Table 1: Reaction Conditions for Amino Acid Functionalization
| Reaction Type | Catalysts/Reagents | Yield Range | Key Substrates |
|---|---|---|---|
| Acetoxylation | Pd(OAc)₂, TBPA, DMF/CH₃CN | 33–71% | Phenylalanine, Tyrosine |
| β-Arylation | Pd(dba)₂, Phosphine Ligand L1 | 56–91% | Alanine, Lysine |
| Oxidative decarboxylation | Ag₂CO₃, TFA | 68% | ortho-substituted aryl iodides |
Stability and Reactivity
-
Oxidative susceptibility : The methionine residue is prone to oxidation, forming methionine sulfoxide or sulfone under strong oxidative conditions .
-
Antioxidant capacity : Tyrosine’s phenolic group contributes radical-scavenging activity. N-terminal tyrosine dipeptides exhibit 1.4× higher antioxidant capacity than free tyrosine in TEAC assays .
-
pH-dependent behavior : Ionization states of functional groups (e.g., tyrosine’s phenolic OH, pKa ~10.07) influence solubility and reactivity .
Functional Group Interactions
-
Amide bonds : The peptide backbone undergoes hydrolysis under acidic/basic conditions or enzymatic cleavage (e.g., via peptidases) .
-
Acetate counterion : Enhances solubility in polar solvents and stabilizes the protonated N-terminal amine (pKa ~8–9) .
-
Aromatic interactions : Tyrosine and phenylalanine side chains participate in π-stacking or hydrophobic interactions, affecting aggregation behavior .
Analytical Characterization
Table 2: Physicochemical Properties
Biological and Catalytic Relevance
Scientific Research Applications
Pharmaceutical Applications
1.1. Tumor Metabolic Imaging Agents
Amino acid derivatives, including those similar to tyrosine and phenylalanine, have been investigated as potential tumor metabolic imaging agents. For instance, phenylalanine derivatives have shown promise in clinical applications for imaging tumors due to their uptake mechanisms in cancer cells. The synthesis of derivatives like p-(2-[^18F]fluoroethyl)-L-phenylalanine has been evaluated for their efficacy in tumor detection and monitoring .
1.2. Neurotransmitter Precursor
Tyrosine is a precursor for several neurotransmitters, including dopamine, norepinephrine, and epinephrine. The incorporation of tyrosine into therapeutic compounds can enhance the bioavailability of these neurotransmitters, potentially aiding in the treatment of neurological disorders such as depression and ADHD .
Nutritional Applications
2.1. Dietary Supplementation
Given its role in protein synthesis and neurotransmitter production, tyrosine-D-alanine-phenylalanine-methionine amide acetate may be used as a dietary supplement to support cognitive function and mood regulation. Studies have indicated that elevated levels of tyrosine can improve cognitive performance under stress .
2.2. Clinical Nutrition
Research has shown that patients with high tyrosine levels respond better to nutritional support than those with lower levels. This suggests that supplementation with compounds containing tyrosine could be beneficial in clinical settings, particularly for malnourished patients or those recovering from illness .
Biochemical Research
3.1. Protein Structure and Function Studies
The aromatic amino acids in this compound play crucial roles in stabilizing protein structures through π-stacking interactions and contribute to enzyme catalysis. Tyrosine can act as a radical initiator in enzyme reactions, while phenylalanine contributes to structural integrity . These properties make it valuable in biochemical research focused on enzyme mechanisms and protein interactions.
3.2. Metabolic Pathway Analysis
Tyrosine-D-alanine-phenylalanine-methionine amide acetate can be utilized to study metabolic pathways involving aromatic amino acids. Understanding the conversion processes between phenylalanine and tyrosine is critical for elucidating metabolic disorders such as phenylketonuria (PKU) .
Case Studies
Mechanism of Action
The mechanism of action of Tyrosine-D-alanine-phenylalanine-methione amide acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of Tyrosine-D-alanine-phenylalanine-methionine amide acetate lies in its D-amino acid configuration and tetrapeptide backbone. Key comparisons with analogous compounds include:
- D-alanine vs. L-amino acids: The D-configuration in the target compound likely reduces enzymatic degradation compared to Angiotensin amide acetate, which uses L-amino acids .
- Aromatic residues: Phenylalanine’s benzyl group (δ7.27–7.34 ppm in NMR ) and tyrosine’s phenol ring may enhance membrane permeability or receptor binding, similar to thyroxine analogs .
Physicochemical Properties
Stability and Metabolic Considerations
- Proteolytic resistance : D-alanine in the target compound likely extends its half-life compared to L-peptides like Angiotensin amide acetate, which are prone to rapid cleavage by serum proteases .
- Analytical characterization: Amino acid analysis via GC-FID or ion chromatography (as in ) is critical for quantifying residues like tyrosine (δ7.27–7.34 ppm in NMR ) and ensuring batch consistency .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Tyrosine-D-alanine-phenylalanine-methionine amide acetate with high purity?
- Method : Solid-phase peptide synthesis (SPPS) is widely used for custom peptides. Ensure the use of D-alanine (a non-natural isomer) by incorporating chiral-specific coupling agents. Purification via reversed-phase HPLC with acetonitrile/water gradients is critical to separate stereoisomers and remove truncated sequences. Analytical validation (e.g., LC-MS/MS) confirms molecular weight and purity .
- Key Considerations : Monitor racemization during synthesis using analytical techniques like circular dichroism (CD) spectroscopy. Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to minimize side reactions .
Q. How should researchers handle and store this peptide to ensure stability?
- Method : Store lyophilized peptide at -20°C in a desiccated environment to prevent hydrolysis. For reconstitution, use sterile water or phosphate-buffered saline (pH 7.4) and aliquot to avoid freeze-thaw cycles. Stability testing under varying temperatures (4°C, 25°C) and pH conditions (3–9) is recommended to assess degradation kinetics .
- Key Considerations : Avoid exposure to strong oxidizers (e.g., hydrogen peroxide), which may degrade methionine residues. Monitor for oxidation via mass spectrometry .
Q. What analytical techniques are suitable for characterizing this peptide’s structural integrity?
- Method :
- Primary structure : LC-MS/MS with electrospray ionization (ESI) to confirm molecular weight and sequence .
- Stereochemical purity : Chiral HPLC or enzymatic assays (e.g., D-amino acid oxidase) to verify D-alanine configuration .
- Secondary structure : Circular dichroism (CD) or nuclear magnetic resonance (NMR) for conformational analysis .
- Key Considerations : Include internal standards (e.g., isotopically labeled peptides) for quantitative accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this peptide across different experimental models?
- Method :
- Dose-response validation : Compare in vitro (e.g., receptor-binding assays) and in vivo (e.g., murine radiation injury models) bioactivity using standardized dosing protocols .
- Batch variability analysis : Test multiple synthesis batches for purity and stereochemical consistency to rule out technical artifacts .
- Key Considerations : Use isogenic cell lines or genetically modified models to isolate receptor-specific effects, as seen in thrombin receptor studies for TP508 analogs .
Q. What experimental designs are optimal for studying this peptide’s mechanism of action in stem cell activation?
- Method :
- In vitro : Co-culture intestinal stem cells with the peptide and track proliferation via EdU incorporation or organoid formation assays. Include controls with scrambled-sequence peptides .
- In vivo : Use irradiated mouse models to assess crypt regeneration (e.g., histopathology for villus length and Ki-67 staining). Pair with knockout models (e.g., PAR-1 receptor-deficient mice) to identify signaling pathways .
- Key Considerations : Combine transcriptomic (RNA-seq) and proteomic (phospho-kinase arrays) profiling to map downstream targets like Wnt/β-catenin or MAPK pathways .
Q. How can researchers address challenges in quantifying low-abundance peptide metabolites in biological matrices?
- Method :
- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to isolate the peptide from plasma/urine. Derivatize with dansyl chloride or FITC to enhance MS detectability .
- Detection : Ultra-high-performance LC (UHPLC) coupled with tandem MS/MS, using multiple reaction monitoring (MRM) for sensitivity. Isotope dilution with ¹³C/¹⁵N-labeled internal standards improves quantification .
- Key Considerations : Validate matrix effects (ion suppression/enhancement) by spiking peptide into blank biological fluids .
Q. What strategies mitigate oxidative stress-induced peptide degradation during in vivo studies?
- Method :
- Co-administration : Use antioxidants like N-acetylcysteine (NAC) or methionine sulfoxide reductase inhibitors to protect methionine residues .
- Formulation : Encapsulate the peptide in liposomes or PEGylated nanoparticles to shield it from reactive oxygen species (ROS) in the gastrointestinal tract .
Methodological Challenges and Solutions
Q. How should researchers design controls to distinguish peptide-specific effects from nonspecific amino acid interactions?
- Method :
- Scrambled-sequence controls : Synthesize peptides with the same amino acids in randomized order.
- Single-residue analogs : Replace key residues (e.g., D-alanine → L-alanine) to assess stereochemical specificity .
Q. What statistical approaches are appropriate for analyzing dose-dependent and time-course bioactivity data?
- Method :
- Nonlinear regression : Fit dose-response curves using the Hill equation to calculate EC₅₀ values.
- Mixed-effects models : Account for inter-animal variability in longitudinal in vivo studies .
- Key Considerations : Use false discovery rate (FDR) correction for high-dimensional omics datasets to reduce Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
